
N-allyl-N'-(3-nitrophenyl)-4-cyclohexene-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N'-(3-nitrophenyl)-4-cyclohexene-1,2-dicarboxamide, commonly known as NCDC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. NCDC belongs to the class of dicarboxamide compounds, which have been widely used in medicinal chemistry due to their diverse biological activities.
Aplicaciones Científicas De Investigación
Catalytic Reactions and Allylic Aminations
Research has demonstrated the potential of using ruthenium complexes to catalyze the allylic amination of unactivated olefins, such as cyclohexene, by nitroarenes. This process, which involves an intermolecular catalytic C−H functionalization, has shown selectivity and efficiency under certain conditions, highlighting the role of electron-withdrawing substituents in enhancing the reaction outcomes (Ragaini et al., 1999). Similarly, the use of Fe(II) catalysts for the imidation of allyl sulfides, followed by a [2,3]-sigmatropic rearrangement, has been explored, offering a pathway to synthesize N-Boc-protected N-allyl sulfenamides with moderate to high yields (Bach & Korber, 2000).
Synthesis and Characterization of Derivatives
The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been reported, with a focus on determining the crystal structure of specific compounds. These derivatives exhibit diverse chemical properties depending on the aryl substituents used, illustrating the versatility of this chemical framework for various applications (Özer et al., 2009).
Applications in Organic Synthesis
The application of these compounds extends to organic synthesis, where they serve as intermediates or catalysts for the formation of complex molecules. For example, the nickel-catalyzed homoallylation of aldehydes with 1,3-dienes showcases the utility of these compounds in facilitating regio- and stereoselective reactions, contributing to the efficient synthesis of alcohols with defined configurations (Kimura et al., 2006).
Propiedades
IUPAC Name |
2-N-(3-nitrophenyl)-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-2-10-18-16(21)14-8-3-4-9-15(14)17(22)19-12-6-5-7-13(11-12)20(23)24/h2-7,11,14-15H,1,8-10H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTKZGOTDFJUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CC=CCC1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

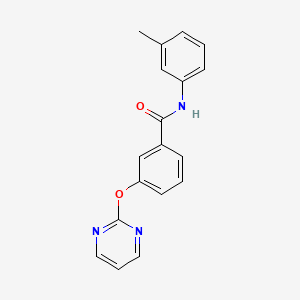
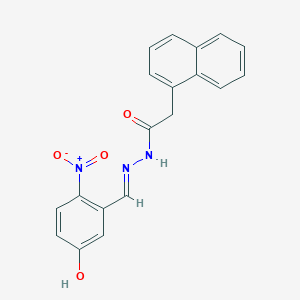
![4-(4-{1-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride](/img/structure/B5604295.png)
![9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5604302.png)
![2-(1H-benzimidazol-1-yl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B5604303.png)
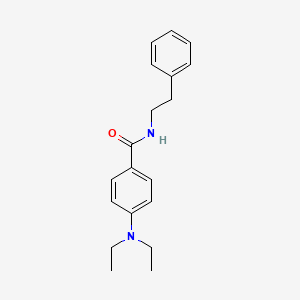
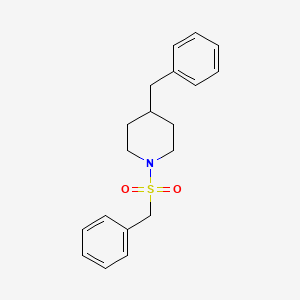
![N-(2-chloro-6-fluorobenzyl)-N-ethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5604329.png)
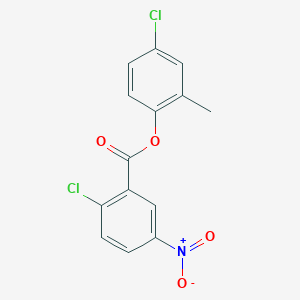
![ethyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5604356.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5604359.png)
![1,9-dimethyl-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604372.png)
![2-benzyl-4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5604375.png)
![3-isobutyl-5-{[3-(2-methoxyphenoxy)-1-azetidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B5604379.png)